N-(4-chlorophenyl)-9-ethyl-9H-purin-6-amine
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Overview
Description
N-(4-chlorophenyl)-9-ethyl-9H-purin-6-amine is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring This particular compound is characterized by the presence of a 4-chlorophenyl group and an ethyl group attached to the purine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-9-ethyl-9H-purin-6-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloroaniline and ethyl isocyanate.
Formation of Intermediate: The reaction between 4-chloroaniline and ethyl isocyanate forms an intermediate compound, which is then subjected to cyclization.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst, such as a Lewis acid, to form the purine ring structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.
Chemical Reactions Analysis
Types of Reactions: N-(4-chlorophenyl)-9-ethyl-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in the 4-chlorophenyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable solvent and catalyst.
Major Products Formed:
Oxidation: Oxidized derivatives of the purine ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
N-(4-chlorophenyl)-9-ethyl-9H-purin-6-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and viral infections. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Biology: Researchers investigate its effects on cellular processes and its potential as a tool for studying purine metabolism and signaling pathways.
Industry: The compound is used in the synthesis of other purine derivatives, which have applications in pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-9-ethyl-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exerting anticancer effects. The exact molecular pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
N-(4-chlorophenyl)-9-methyl-9H-purin-6-amine: Similar structure with a methyl group instead of an ethyl group.
N-(4-bromophenyl)-9-ethyl-9H-purin-6-amine: Similar structure with a bromine atom instead of a chlorine atom.
N-(4-chlorophenyl)-9-ethyl-9H-purin-6-ol: Similar structure with a hydroxyl group instead of an amine group.
Uniqueness: N-(4-chlorophenyl)-9-ethyl-9H-purin-6-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H12ClN5 |
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Molecular Weight |
273.72 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-9-ethylpurin-6-amine |
InChI |
InChI=1S/C13H12ClN5/c1-2-19-8-17-11-12(15-7-16-13(11)19)18-10-5-3-9(14)4-6-10/h3-8H,2H2,1H3,(H,15,16,18) |
InChI Key |
QIVINEPYIWWOJD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C(N=CN=C21)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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